(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid
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Overview
Description
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a chemical compound with the CAS Number: 1018295-36-7. It has a molecular weight of 205.21 and its IUPAC name is the same as the common name . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for the compound is1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15)
. This indicates the presence of 11 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms in the molecule . Physical And Chemical Properties Analysis
“(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid” is a solid at room temperature .Scientific Research Applications
Stereochemical Investigations
Research demonstrates that (2-oxo-1,2-dihydroindol-3-ylidene)acetic acid esters react with methyl ethyl ketone, resulting in the formation of various diastereomeric mixtures. These findings provide valuable insights into the stereochemical properties of these compounds (El-Samahy, 2005).
Regioselective Additions
Another study highlights the regioselective addition of aromatic amines to 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates, a reaction crucial for further chemical synthesis and potential applications in medicinal chemistry (Koz’minykh et al., 2006).
Synthesis of Mannich Bases
The synthesis of novel Mannich bases bearing pyrazolone moiety from 2-oxo-1,2-dihydro-indol-3-ylidene hydrazides showcases the compound's utility in creating new chemical entities, which can have various applications including in pharmaceuticals (Naik et al., 2013).
Synthesis of Novel Compounds
Further research illustrates the synthesis of various novel compounds using 2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters, underscoring the compound's versatility in chemical synthesis (Koz’minykh et al., 2007).
Antimicrobial and Anti-Inflammatory Activities
The compound's derivatives have been explored for their antimicrobial and anti-inflammatory activities, indicating potential applications in therapeutic domains (Gadegoni & Manda, 2013).
Biological Evaluation
There's also research focusing on the synthesis, characterization, and biological evaluation of derivatives of this compound, which could lead to new insights in drug discovery and development (Muralikrishna et al., 2014).
Electochemical Studies
Electrochemical studies of similar compounds provide a deeper understanding of their reactivity and potential applications in various fields, including material science (Hu & Dryhurst, 1997).
Synthesis Methodologies
New methodologies for synthesizing N-substituted derivatives of the compound have been developed, showcasing the evolving techniques in chemical synthesis and their implications for industrial applications (Dudinov et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-(2-methyl-2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-7-6-8-4-2-3-5-9(8)12(7)10(13)11(14)15/h2-5,7H,6H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGESGOYJOOYVIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649323 |
Source
|
Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
CAS RN |
1018295-36-7 |
Source
|
Record name | (2-Methyl-2,3-dihydro-1H-indol-1-yl)(oxo)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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